molecular formula C24H23N3O2 B5501265 2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B5501265
M. Wt: 385.5 g/mol
InChI Key: YFZQOAJCEZVXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(3-Benzyl-1-Methyl-2-Oxo-2,3-Dihydro-1H-Indol-3-yl)-N-(Pyridin-3-Ylmethyl)Acetamide involves various methods. For instance, Shibuya et al. (2018) describe a synthesis process involving the insertion of a piperazine unit to enhance aqueous solubility and oral absorption (Shibuya et al., 2018). Menciu et al. (1999) discuss the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, involving indolization under Fischer conditions and amidification (Menciu et al., 1999).

Molecular Structure Analysis

Knaack et al. (2001) provide insights into the spectroscopic characterization of related compounds, optimizing synthesis routes and confirming structures through NMR experiments and X-ray crystallography (Knaack et al., 2001).

Chemical Reactions and Properties

Pailloux et al. (2007) describe the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide, exploring different oxidants and reaction conditions to generate various products (Pailloux et al., 2007).

Scientific Research Applications

Discovery of Clinical Candidates

The discovery of clinical candidates like K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), exemplifies the application of similar compounds in the development of treatments for diseases involving ACAT-1 overexpression. The design considerations leading to improved solubility and oral absorption highlight the importance of structural modifications in drug discovery processes (K. Shibuya et al., 2018).

Corrosion Inhibitors

Compounds with similar structural features have been investigated for their corrosion inhibition properties. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested for their efficiency in preventing corrosion on steel surfaces in acidic and oil medium environments, demonstrating the versatility of acetamide derivatives in industrial applications (A. Yıldırım & M. Çetin, 2008).

Antimicrobial Activity

The synthesis and evaluation of novel compounds for antimicrobial activity is a common application in scientific research. For example, the study of sulphonamide derivatives and their antimicrobial properties showcases the potential for similar acetamide compounds to contribute to the development of new antimicrobial agents, with computational calculations providing insights into their effectiveness (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Pharmaceutical Applications

The structural analysis and pharmaceutical applications of compounds like GSK189254, an H3 receptor antagonist, illustrate the potential of related acetamide derivatives in treating cognitive disorders such as Alzheimer's disease. The specificity of binding to histamine H3 receptors and the resultant cognitive performance improvement in preclinical models underscore the relevance of structural analogs in neuropharmacology (A. Medhurst et al., 2007).

properties

IUPAC Name

2-(3-benzyl-1-methyl-2-oxoindol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-27-21-12-6-5-11-20(21)24(23(27)29,14-18-8-3-2-4-9-18)15-22(28)26-17-19-10-7-13-25-16-19/h2-13,16H,14-15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZQOAJCEZVXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC3=CC=CC=C3)CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.